molecular formula C5H10N2O B2939632 N'-hydroxy-2-methylcyclopropane-1-carboximidamide CAS No. 70458-18-3

N'-hydroxy-2-methylcyclopropane-1-carboximidamide

Cat. No.: B2939632
CAS No.: 70458-18-3
M. Wt: 114.148
InChI Key: XQKKCWTWUNYJPD-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-methylcyclopropane-1-carboximidamide (CAS 70458-18-3) is a high-purity small molecule building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C 5 H 10 N 2 O and a molecular weight of 114.15 g/mol, features a reactive N'-hydroxy carboximidamide group integrated with a sterically distinct methylcyclopropane scaffold . The cyclopropane ring is a privileged structure in drug design, often used to confer conformational restraint, enhance metabolic stability, and improve potency by pre-organizing a molecule into its bioactive conformation . The N'-hydroxyimidamide functional group is a key precursor in the synthesis of various nitrogen-containing heterocycles and is known to act as a potent zinc-binding group (ZBG) in pharmacologically active molecules. This makes the compound a valuable intermediate for constructing potential enzyme inhibitors, particularly for metalloenzymes such as matrix metalloproteinases (MMPs) . Supplied as a research-grade material, this building block is exclusively for use in laboratory research and development. It is offered by specialized chemical suppliers, including Ambeed, Inc. and BLD Pharmatech Ltd., and is typically available for cold-chain transportation to ensure stability . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N'-hydroxy-2-methylcyclopropane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-3-2-4(3)5(6)7-8/h3-4,8H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKKCWTWUNYJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methylcyclopropane-1-carboximidamide typically involves the reaction of 2-methylcyclopropanecarboxylic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methylcyclopropane-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-2-methylcyclopropane-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and carboximidamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides a rigid structure that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three related molecules from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Physical Properties Synthesis Yield (if available)
N'-Hydroxy-2-methylcyclopropane-1-carboximidamide Cyclopropane N'-Hydroxyamidine, 2-methyl N/A* N/A*
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide Cyclopropene Phenyl, dimethylamide mp 151.0–151.3 °C, Rf 0.22 (hexanes/EtOAc 1:1) 57%
N-Hydroxyoctanamide Linear aliphatic N-Hydroxyamide GHS-compliant (unspecified parameters) N/A
N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride Benzene N'-Hydroxyamidine (HCl salt), 2-methyl Likely high water solubility (salt form) N/A

*Direct data unavailable; inferred from analogs.

Key Comparisons:

Cyclopropane vs. Benzene vs. Aliphatic Backbone The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity compared to the aromatic benzene ring in or the flexible aliphatic chain in N-hydroxyoctanamide . This strain may facilitate ring-opening reactions or participation in [2+1] cycloadditions.

Functional Group Variations

  • The N'-hydroxyamidine group in the target compound and its benzene analog contrasts with the N-hydroxyamide in . The amidine group (NH–C=N–OH) is more basic and nucleophilic than the amide (CONHOH), which could influence interactions in biological systems or coordination chemistry.
  • The dimethylamide group in lacks hydrogen-bonding capability, reducing polarity compared to the hydroxyamidine group.

Physical and Synthetic Properties The cyclopropene derivative exhibits a higher melting point (151°C), likely due to crystallinity from the planar cyclopropene and phenyl group. The target compound’s melting point is unreported but may be lower due to the non-planar cyclopropane and polar hydroxy group. The hydrochloride salt in suggests improved aqueous solubility, a trait the target compound may lack unless derivatized as a salt.

Synthetic Accessibility

  • The 57% yield for via a carboxamide coupling highlights the feasibility of cyclopropane functionalization, though the target compound’s synthesis would require adapting amidine-forming reactions (e.g., condensation of nitriles with hydroxylamine).

Research Implications and Limitations

While the provided evidence offers foundational insights, critical gaps remain:

  • Synthetic Protocols: No direct method for synthesizing the target compound is described. Optimizing amidine formation on strained cyclopropane systems may require specialized conditions (e.g., anhydrous, catalytic metal assistance).
  • Biological or Industrial Relevance : The hydroxyamidine group’s bioactivity (e.g., nitric oxide synthase inhibition or metalloenzyme interaction) warrants exploration, as seen in related amidines .
  • Safety and Stability : The GHS data for suggests standard handling protocols for N-hydroxyamides, but cyclopropane derivatives may pose unique hazards (e.g., explosive ring-opening).

Further studies should prioritize experimental characterization of the target compound’s physicochemical properties and reactivity, leveraging methodologies from and .

Biological Activity

N'-hydroxy-2-methylcyclopropane-1-carboximidamide is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring with a hydroxyl group and a carboximidamide functional group. These structural components contribute to its reactivity and interactions with biological molecules.

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The hydroxy group can form hydrogen bonds, enhancing binding affinity, while the rigid cyclopropane structure influences the compound's specificity in biological systems.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antiviral Activity: Preliminary studies suggest potential efficacy against respiratory syncytial virus (RSV), indicating its role in inhibiting viral replication .
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 .
  • Antidiabetic Effects: Research into similar compounds indicates possible mechanisms for glucose regulation, which could be extrapolated to this compound .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibitory effects on RSV replication
Anti-inflammatoryModulation of cytokine production
AntidiabeticPotential regulation of glucose metabolism

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of compounds similar to this compound, researchers noted significant inhibition of RSV replication in vitro. The study utilized various concentrations of the compound, demonstrating a dose-dependent effect on viral load reduction. Further investigations are required to elucidate the precise mechanisms involved in this activity.

Case Study: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory potential of this compound. In animal models, administration led to decreased levels of inflammatory cytokines following exposure to lipopolysaccharide (LPS). This suggests that the compound may play a role in modulating immune responses and could be beneficial in treating inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared with structurally related compounds to highlight its unique properties:

CompoundKey DifferencesPotential Applications
N-hydroxycyclopropanecarboximidamideLacks methyl groupLimited biological activity
2-methylcyclopropanecarboximidamideLacks hydroxy groupLess interaction with biomolecules
CyclopropanecarboximidamideBasic structure without functional groupsMinimal therapeutic potential

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